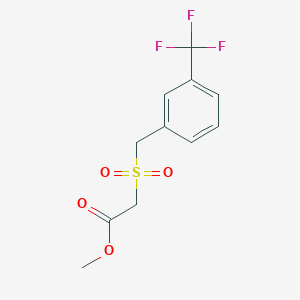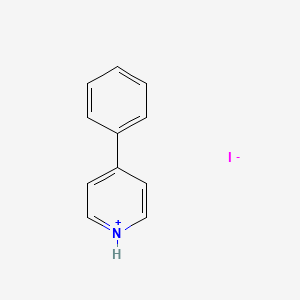
4-Phenylpyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenylpyridin-1-ium iodide is typically synthesized by reacting 4-phenylpyridine with methyl iodide in an acetonitrile solvent under reflux conditions for 24 hours. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the iodide salt .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 4-Phenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced, although specific conditions and products are less commonly reported.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions can react with the compound under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the original compound.
科学研究应用
4-Phenylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: It serves as a model compound for developing treatments for neurodegenerative diseases.
作用机制
4-Phenylpyridin-1-ium iodide exerts its effects primarily through its interaction with the mitochondrial respiratory chain. It is taken up by dopaminergic neurons via the dopamine transporter and inhibits complex I of the mitochondrial electron transport chain. This inhibition leads to the generation of reactive oxygen species and subsequent neuronal cell death .
相似化合物的比较
1-Ethyl-4-phenylpyridinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group.
4-Phenylpyridine: The parent compound without the methyl group and iodide ion.
Uniqueness: 4-Phenylpyridin-1-ium iodide is unique due to its specific neurotoxic properties and its role in modeling Parkinson’s disease. Its ability to selectively target dopaminergic neurons and inhibit mitochondrial function distinguishes it from other similar compounds .
属性
分子式 |
C11H10IN |
|---|---|
分子量 |
283.11 g/mol |
IUPAC 名称 |
4-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H9N.HI/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-9H;1H |
InChI 键 |
IJMTVXHPKOTGHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


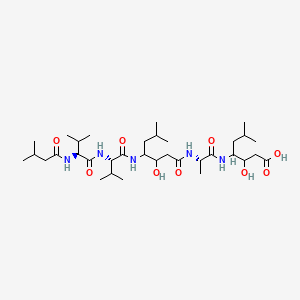
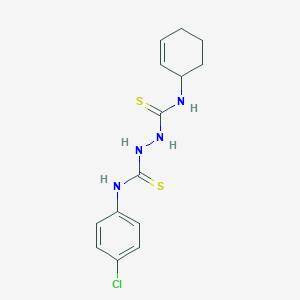

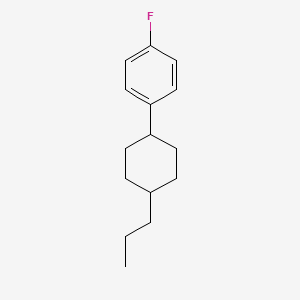
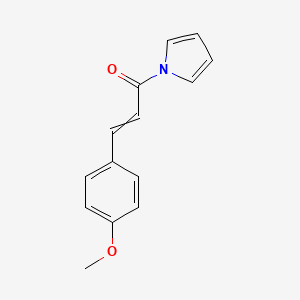
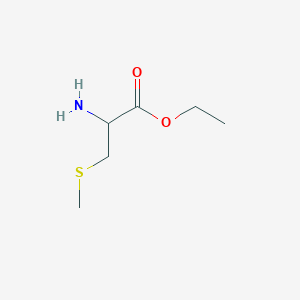

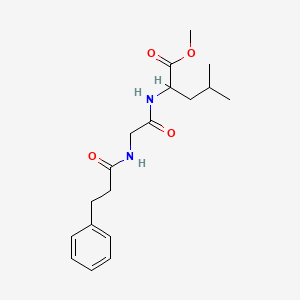
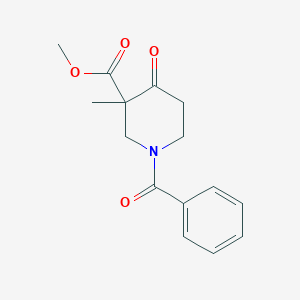

![3-[1-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B12442870.png)
![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)
